molecular formula C15H18N2O2 B7465245 3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide

3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide

Cat. No. B7465245
M. Wt: 258.32 g/mol
InChI Key: ZYWMAYIOHXUJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide is not fully understood. However, it has been suggested that the compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide exhibits various biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in tissue remodeling and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide in lab experiments is its potential as a therapeutic agent. The compound has been found to exhibit various biological activities, making it a promising candidate for drug development. However, one of the main limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many potential future directions for the study of 3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide. One area of research could focus on the development of new synthesis methods that could improve the yield and purity of the compound. Another area of research could focus on the development of new drug formulations that could improve the solubility and bioavailability of the compound. Additionally, further studies could be conducted to investigate the potential use of the compound in the treatment of other diseases, such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of 3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide involves the reaction of N-methylbenzamide with cyclohexene-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields the desired product, which can be purified by column chromatography.

Scientific Research Applications

3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-14(18)12-8-5-9-13(10-12)17-15(19)11-6-3-2-4-7-11/h2-3,5,8-11H,4,6-7H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWMAYIOHXUJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclohex-3-ene-1-carbonylamino)-N-methylbenzamide

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